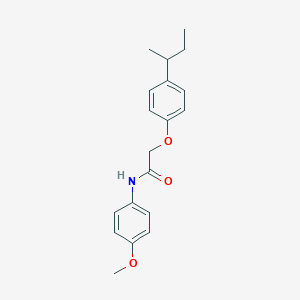
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as BMS-986, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies for treating various diseases.
Wirkmechanismus
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide works by selectively binding to androgen receptors in the body, which are primarily found in skeletal muscle, bone, and the prostate gland. This binding leads to an increase in muscle mass and bone density, while also reducing the size of the prostate gland. 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has shown a high degree of selectivity, meaning it does not bind to other receptors in the body, which reduces the risk of side effects.
Biochemical and Physiological Effects
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to increase muscle mass and strength in preclinical models, making it a potential treatment for muscle wasting disorders such as sarcopenia. It also increases bone density, making it a potential treatment for osteoporosis. Additionally, 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to reduce the size of the prostate gland, making it a potential treatment for benign prostatic hyperplasia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide is its high degree of selectivity, which reduces the risk of side effects. Additionally, 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has shown promising results in preclinical studies, making it a potential candidate for clinical trials. However, one limitation of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide research. One direction is to investigate its potential in treating breast cancer and other hormone-related disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide in clinical settings.
Synthesemethoden
The synthesis of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide involves several steps, starting from the reaction of 4-sec-butylphenol with chloroacetyl chloride to form 2-(4-sec-butylphenoxy)acetamide. This intermediate is then reacted with 4-methoxyaniline in the presence of a base and a catalyst to obtain the final product, 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in treating muscle wasting, osteoporosis, and benign prostatic hyperplasia. Additionally, 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been investigated for its potential in treating breast cancer, endometriosis, and other hormone-related disorders.
Eigenschaften
Molekularformel |
C19H23NO3 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-(4-butan-2-ylphenoxy)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-4-14(2)15-5-9-18(10-6-15)23-13-19(21)20-16-7-11-17(22-3)12-8-16/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
VIXGPCUXOJWAOC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B251419.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B251420.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B251421.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B251423.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251426.png)
![5-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B251428.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251431.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251432.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B251434.png)
![2-(4-bromophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251436.png)
![2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251438.png)
![5-bromo-2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251439.png)
![2-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251441.png)
![4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251443.png)